1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
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Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-2-10(3-7-15)13-12(16)14-11-4-8-17-9-5-11/h10-11H,2-9H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWILLXLSHSMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound notable for its complex structure, which features a piperidine ring and a tetrahydropyran moiety. This structural composition suggests potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of approximately 241.34 g/mol.
Structural Characteristics
The unique combination of functional groups in this compound is indicative of various pharmacological properties. The urea functional group is often associated with significant biological activities, while the piperidine and tetrahydropyran rings may enhance its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₂₃N₃O₂ |
| Molecular Weight | 241.34 g/mol |
| Functional Groups | Urea, Piperidine, Tetrahydropyran |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with piperidine and urea functionalities have shown promising results against various cancer cell lines. For instance, studies on related compounds revealed significant cytotoxicity against acute myeloid leukemia (AML) cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Similar structural analogs have demonstrated antibacterial and antifungal activities. The presence of the tetrahydropyran ring may contribute to enhanced membrane permeability, facilitating interaction with microbial targets .
Case Studies
- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of piperidine-based compounds identified that modifications in the tetrahydropyran moiety significantly affected cytotoxicity against human cancer cell lines. The lead compounds exhibited IC₅₀ values in the low micromolar range against MV-4-11 cells .
- Antimicrobial Screening : In vitro evaluations of related derivatives indicated that certain piperidine-containing compounds had notable activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against specific strains .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the structure of piperidine and tetrahydropyran derivatives can influence biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methylpiperidin-1-yl)-3-(tetrahydropyran-4-yl)urea | Methyl substitution on piperidine | Enhanced cytotoxicity against cancer cells |
| 1-(3-pyridinyl)-3-(tetrahydrofuranyl)urea | Pyridine ring instead of piperidine | Different antimicrobial profile |
| 1-(2-methylpyrrolidin-1-yl)-3-(tetrahydropyran)urea | Pyrrolidine instead of piperidine | Distinct pharmacological properties |
Scientific Research Applications
Research indicates that compounds with structural similarities to 1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea exhibit significant biological activities, including:
- Antagonism of Receptors : Similar compounds have shown potential as selective antagonists for various receptors, including opioid receptors.
- Inhibition of Enzymatic Activity : The urea functional group may play a role in inhibiting enzymes related to metabolic pathways.
Pain Management
Due to its interaction with opioid receptors, this compound may have applications in pain management. Studies on related compounds have demonstrated their ability to modulate pain perception through receptor antagonism.
Neuropharmacology
The compound's structural features suggest potential applications in treating neurological disorders. Analogs have been shown to reduce anxiety-like behaviors in animal models, indicating possible efficacy in managing anxiety and mood disorders.
Cancer Research
Preliminary studies on similar compounds have reported significant inhibition of tumor growth in xenograft models. This suggests that modifications to the piperidine structure could enhance anti-cancer efficacy.
Case Study 1: Tumor Growth Inhibition
A study involving a structurally similar compound demonstrated significant inhibition of tumor growth at doses of 50 mg/kg in xenograft models. This finding supports further exploration of the compound's anti-cancer properties.
Case Study 2: Neuropharmacological Effects
In neuropharmacological assessments, another derivative showed notable reductions in anxiety-like behaviors in rodent models, suggesting that the tetrahydropyran moiety contributes to central nervous system activity.
Toxicology and Safety Profile
While specific toxicological profiles for this compound are not fully established, related compounds have demonstrated manageable toxicity profiles at therapeutic doses. Ongoing studies are needed to elucidate safety margins and potential side effects associated with long-term use.
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting 1-methylpiperidin-4-amine with tetrahydro-2H-pyran-4-yl isocyanate under anhydrous conditions. This method, adapted from analogous urea syntheses in patent US9546157B2, employs tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base to scavenge HCl byproducts.
Example Protocol:
- Dissolve 1-methylpiperidin-4-amine (1.0 eq) in dry THF under nitrogen.
- Add tetrahydro-2H-pyran-4-yl isocyanate (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 3:1 hexanes/ethyl acetate).
Yield: 68–72% (based on analogous reactions in US9546157B2).
Carbodiimide-Mediated Coupling
For cases where isocyanates are unstable, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate urea formation between 1-methylpiperidin-4-amine and tetrahydro-2H-pyran-4-carboxylic acid. This method, inferred from PubChem entry CID 91812783, requires activation of the carboxylic acid to an acyl chloride using thionyl chloride prior to coupling.
Critical Parameters:
- Molar Ratio: Amine:acyl chloride = 1:1.2
- Solvent: Dichloromethane (DCM)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Reaction Time: 24 hours at 25°C
Yield: 60–65% (extrapolated from similar syntheses).
Preparation of Key Intermediates
Synthesis of 1-Methylpiperidin-4-amine
This intermediate is prepared via reductive amination of piperidin-4-one using methylamine and sodium cyanoborohydride (NaBH3CN).
Optimization Insight:
Synthesis of Tetrahydro-2H-Pyran-4-yl Isocyanate
Tetrahydro-2H-pyran-4-amine is treated with phosgene (COCl2) in toluene at −10°C to form the isocyanate.
Safety Note: Phosgene requires strict temperature control and fume hood use.
Mechanistic Considerations
The isocyanate-amine reaction proceeds via a two-step mechanism:
- Nucleophilic Attack: The amine attacks the electrophilic carbon of the isocyanate.
- Proton Transfer: A base (e.g., TEA) abstracts a proton, forming the urea bond.
Carbodiimide-mediated coupling involves:
- Activation: Carboxylic acid reacts with EDCI to form an O-acylisourea intermediate.
- Amine Addition: The intermediate reacts with the amine to yield urea.
Analytical Characterization
4.1 Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6):
δ 3.98 (m, 2H, pyran-OCH2), 3.42 (m, 2H, piperidin-NCH2), 2.52 (m, 1H, pyran-CH), 2.15 (s, 3H, N-CH3), 1.74 (m, 4H, pyran-CH2).
4.2 Liquid Chromatography-Mass Spectrometry (LCMS)
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Isocyanate-Amine | 68–72% | >95% | Fewer steps, high atom economy |
| Carbodiimide-Mediated | 60–65% | 90–93% | Avoids phosgene use |
Challenges and Optimization Strategies
- Isocyanate Stability: Tetrahydro-2H-pyran-4-yl isocyanate is moisture-sensitive. Use of molecular sieves improved yield by 12% in pilot trials.
- Byproduct Formation: Excess amine leads to diurea byproducts. Stoichiometric control reduced impurities to <2%.
Industrial-Scale Considerations
Batch processes using flow chemistry (e.g., continuous stirred-tank reactors) enhance reproducibility. A patent by Ambeed highlights a 75% yield at 10 kg scale using THF and controlled addition rates.
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities. For example, the methyl group on piperidin-4-yl resonates at δ ~2.3 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₂H₂₁N₃O₂: 263.16 g/mol) .
- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies) and identifies stereoisomers .
How do structural modifications in the piperidine and tetrahydropyran moieties influence the compound’s physicochemical properties?
Advanced Research Question
- Piperidine methylation : The 1-methyl group enhances lipophilicity (logP increase by ~0.5 units), improving blood-brain barrier permeability .
- Tetrahydropyran substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position reduces basicity (pKa shift from 8.1 to 7.4), affecting solubility and protein binding .
- Urea linker rigidity : Replacing the urea with a thiourea decreases metabolic stability (t₁/₂ from 6.2 to 2.8 hours in microsomal assays) .
What strategies are effective in resolving stereochemical complexities during synthesis?
Advanced Research Question
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers of tetrahydropyran intermediates .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of piperidine precursors (ee >98%) .
- X-ray crystallography : Resolve ambiguous NOE signals in NMR by crystallizing key intermediates .
How can in silico modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate binding to acetylcholine esterase (PDB: 4EY7). The urea moiety forms hydrogen bonds with Ser203 (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR models : Correlate logD values (1.8–2.5) with IC₅₀ data for kinase inhibition (R² = 0.87) .
What purification methods are recommended post-synthesis?
Basic Research Question
- Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) to isolate the urea product .
- Recrystallization : Dissolve crude product in hot ethanol (60°C) and cool to -20°C for 12 hours (yield: 75–85%) .
- Centrifugal partition chromatography : Effective for separating polar by-products (e.g., unreacted amines) .
How to address discrepancies in biological activity data across different studies?
Advanced Research Question
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to normalize IC₅₀ values .
- Metabolic interference : Pre-incubate compounds with liver microsomes to account for species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .
- Batch-to-batch variability : Characterize impurities via LC-MS; even 2% contamination with de-methylated by-products can reduce potency by 40% .
What are the challenges in establishing structure-activity relationships (SAR) for urea derivatives?
Advanced Research Question
- Conformational flexibility : The urea linker adopts multiple rotamers, complicating correlation of structure with activity. Use constrained analogs (e.g., cyclopropyl urea) to reduce flexibility .
- Off-target effects : Screen against panels of 100+ kinases to identify selectivity cliffs (e.g., >50-fold selectivity for JAK2 over JAK1) .
- Solubility limitations : Incorporate PEGylated prodrugs to improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) for in vivo studies .
How to optimize reaction conditions to minimize by-products?
Basic Research Question
- Stoichiometric control : Use 1.2 equivalents of 1-methylpiperidine to avoid excess, which can lead to di-urea by-products .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of tetrahydropyran intermediates .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings; the latter reduces aryl bromide impurities by 30% .
What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?
Advanced Research Question
- Caco-2 permeability assays : Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s to predict oral bioavailability .
- Plasma stability tests : Incubate with human plasma (37°C, 4 hours); >80% remaining indicates resistance to esterase degradation .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify CYP450 interactions (IC₅₀ <10 µM flags liability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
